molecular formula C12H12N2O B2872741 (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile CAS No. 2416218-37-4

(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile

Cat. No.: B2872741
CAS No.: 2416218-37-4
M. Wt: 200.241
InChI Key: RCETYMRVDTYILC-ZYHUDNBSSA-N
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Description

(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a stereochemically defined 5-oxopyrrolidine (γ-lactam) core, a privileged scaffold frequently encountered in biologically active molecules and approved pharmaceuticals . The specific (2S,3S) absolute configuration is critical, as the stereogenicity of the pyrrolidine ring profoundly influences the three-dimensional structure and binding mode to enantioselective biological targets, which can directly impact pharmacological activity and selectivity . The 5-oxopyrrolidine structure is a versatile scaffold with demonstrated potential in multiple therapeutic areas. Research on analogous compounds highlights utility in developing novel anticancer agents, with some derivatives showing promising antiproliferative activity against human cancer cell lines . Furthermore, the carbonitrile group can serve as a key pharmacophore; nitrile-containing molecules are known to inhibit microbial enzymes, and related structures have shown promising activity against multidrug-resistant bacterial pathogens like Staphylococcus aureus . The integration of the 5-oxo group and the carbonitrile moiety on the chiral pyrrolidine ring makes this compound a valuable building block for exploring structure-activity relationships (SAR), designing proteasome inhibitors, and developing novel antimicrobial and anticancer research candidates .

Properties

IUPAC Name

(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-14-11(15)7-10(8-13)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCETYMRVDTYILC-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound using specific enzymes or chemical catalysts. For instance, carbonyl reductase from Lactobacillus fermentum can catalyze the reduction of a ketoester to form the desired compound . This method is environmentally friendly and suitable for industrial scale-up due to its high yield and substrate versatility.

Industrial Production Methods

Industrial production of this compound often involves chemoenzymatic processes. These processes combine chemical synthesis with enzymatic steps to achieve high enantioselectivity and efficiency. The use of engineered bacteria and optimized reaction conditions ensures the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, enhancing the compound’s versatility .

Scientific Research Applications

(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 1: 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

Property (2S,3S)-Target Compound 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
Core Structure Pyrrolidine with phenyl, nitrile, and ketone Pyrrolidine with carboxylic acid and ketone
Molecular Formula C₁₂H₁₂N₂O C₆H₉NO₃
Functional Groups Nitrile, ketone, phenyl Carboxylic acid, ketone
Polarity Moderate (nitrile is less polar than -COOH) High (due to -COOH)
Stereochemistry (2S,3S) Not specified
Applications Potential synthetic intermediate Acid catalyst, salt formation

Key Differences :

  • The nitrile group in the target compound enhances lipophilicity compared to the carboxylic acid in Compound 1, impacting solubility and membrane permeability.
  • The phenyl group in the target introduces steric bulk and π-π interaction capabilities, absent in Compound 1.

Compound 2: (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic Acid (QE-9835, CAS 959583-98-3)

Property (2S,3S)-Target Compound QE-9835
Core Structure Pyrrolidine Propanoic acid
Molecular Formula C₁₂H₁₂N₂O C₁₈H₂₁NO₅
Functional Groups Nitrile, ketone, phenyl Boc-protected amine, hydroxyl, naphthyl
Molecular Weight ~200 g/mol 331.4 g/mol
Stereochemistry (2S,3S) (2S,3S)
Applications Chiral building block Protected intermediate for peptide synthesis

Key Differences :

  • The pyrrolidine core in the target compound vs. the propanoic acid chain in QE-9835 results in distinct conformational flexibility.
  • The naphthyl group in QE-9835 provides greater aromatic surface area than the phenyl group in the target, influencing binding affinity in biological systems.
  • The Boc-protected amine in QE-9835 enhances stability during synthetic steps, whereas the target’s nitrile group offers reactivity for further functionalization.

General Comparative Analysis

Physicochemical Properties
Feature Target Compound Carboxylic Acid Analog (Cpd 1) Boc-Protected Analog (QE-9835)
Water Solubility Low (nitrile group) High (carboxylic acid) Moderate (polar Boc group)
Melting Point Higher (dipole interactions) Lower (acid dimerization) Variable (amorphous solid)
Stability Stable under basic conditions Acid-labile Acid-labile (Boc cleavage)
Reactivity
  • Nitrile Group : Can be hydrolyzed to carboxylic acids or reduced to amines, offering synthetic versatility .
  • Ketone : Participates in nucleophilic additions (e.g., Grignard reactions).
  • Phenyl Group : Facilitates π-stacking in host-guest interactions.

Biological Activity

(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile is a chiral compound that has garnered attention in both chemistry and biology due to its unique structural features and potential biological activities. This compound contains a pyrrolidine ring, a phenyl group, and a nitrile group, which contribute to its versatility in various applications, including medicinal chemistry.

The molecular formula of this compound is C12H12N2O. It has significant importance in synthetic organic chemistry due to its ability to act as a building block for more complex molecules and its role in enzyme studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It can modulate the activity of enzymes or receptors, influencing various metabolic pathways. For instance, it may function as an inhibitor or activator of certain enzymes, thereby altering signal transduction processes.

Biological Activity Studies

Research on the biological activity of this compound has highlighted its potential anticancer and antimicrobial properties.

Anticancer Activity

A study published in MDPI characterized several 5-oxopyrrolidine derivatives for their anticancer properties using the A549 human lung adenocarcinoma model. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cells while maintaining lower toxicity towards normal cells. Notably, compounds with specific substitutions on the phenyl ring demonstrated enhanced anticancer activity compared to others.

CompoundIC50 (µM)Effect on A549 CellsToxicity on HSAEC1-KT Cells
This compound78ModerateLow
Compound 21 (with 5-nitrothiophene)25HighVery Low
Compound 15 (with dimethylpyrrole)66HighModerate

These findings suggest that this compound could serve as a scaffold for developing new anticancer agents targeting resistant cancer types.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity against multidrug-resistant pathogens. The research indicated that while it showed limited effectiveness against Gram-negative bacteria, it exhibited promising antimicrobial activity against Gram-positive strains such as methicillin-resistant Staphylococcus aureus (MRSA).

PathogenMinimum Inhibitory Concentration (MIC)
MRSA32 µg/mL
Klebsiella pneumoniae>64 µg/mL
Escherichia coli>64 µg/mL

The selective antimicrobial activity against MRSA highlights the potential of this compound in addressing antibiotic resistance issues.

Case Studies

Several case studies have been conducted to further explore the biological implications of this compound:

  • Study on Cancer Cell Viability : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of A549 cells compared to control treatments with standard chemotherapeutics like cisplatin.
  • Antimicrobial Efficacy Assessment : Another study assessed the compound's efficacy against various clinically significant pathogens. The results indicated that while it had limited activity against Gram-negative bacteria, it was effective against specific strains of Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

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